Lipophilicity Boost from Cyclohexyl Substitution
The target compound exhibits a computed XLogP3 of 1.9, compared to −0.3 for the des-cyclohexyl analog 3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine (CAS 1250434-48-0) [1][2]. The isopropyl-substituted analog (CAS 1343370-49-9) yields an intermediate XLogP3 of 0.9, while the branched amine congener (CAS 1339897-69-6) reaches 2.0 [3][4]. This 2.2-log-unit span across only two substituent changes demonstrates that the cyclohexyl group is the dominant driver of lipophilicity within this scaffold family, positioning the target compound in a logP window compatible with oral absorption and passive blood-brain barrier penetration (Lipinski range: 0–5) while the des-cyclohexyl analog falls below the lower bound generally associated with acceptable membrane permeability [5].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 1.9 |
| Comparator Or Baseline | Des-cyclohexyl analog: XLogP3 = −0.3; Isopropyl analog: XLogP3 = 0.9; Branched amine analog: XLogP3 = 2.0 |
| Quantified Difference | ΔXLogP3 = +2.2 vs. des-cyclohexyl; +1.0 vs. isopropyl; −0.1 vs. branched amine |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021.05.07 release); all values from the same computational pipeline ensuring internal consistency |
Why This Matters
Lipophilicity is a primary determinant of passive membrane permeability, solubility, and metabolic clearance; selecting the cyclohexyl analog over the des-cyclohexyl version shifts the compound into the logP range empirically associated with successful oral drug candidates, directly impacting lead optimisation decisions.
- [1] PubChem Compound Summary CID 62721635. 3-(3-Cyclohexyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine. XLogP3-AA: 1.9. https://pubchem.ncbi.nlm.nih.gov/compound/1339730-46-9 View Source
- [2] PubChem Compound Summary CID 62697787. 3-(1-Methyl-1H-1,2,4-triazol-5-yl)propan-1-amine. XLogP3-AA: −0.3. https://pubchem.ncbi.nlm.nih.gov/compound/1250434-48-0 View Source
- [3] PubChem Compound Summary CID 62720347. 3-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine. XLogP3-AA: 0.9. https://pubchem.ncbi.nlm.nih.gov/compound/1343370-49-9 View Source
- [4] PubChem Compound Summary CID 62722901. 1-(3-Cyclohexyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine. XLogP3-AA: 2.0. https://pubchem.ncbi.nlm.nih.gov/compound/1339897-69-6 View Source
- [5] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0 View Source
